3-(Diethylamino)propyl isothiocyanate chemical properties
3-(Diethylamino)propyl isothiocyanate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of 3-(Diethylamino)propyl isothiocyanate. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable experimental insights.
Core Chemical Properties
3-(Diethylamino)propyl isothiocyanate is a bifunctional molecule featuring a reactive isothiocyanate group and a tertiary amine. These functionalities impart distinct chemical characteristics relevant to its application in synthesis and potential biological interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆N₂S | --INVALID-LINK-- |
| Molecular Weight | 172.29 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Density | 0.954 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 95 °C | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.5000 | --INVALID-LINK-- |
| Flash Point | >110 °C (>230 °F) - closed cup | --INVALID-LINK-- |
| CAS Number | 2626-52-0 | --INVALID-LINK-- |
| IUPAC Name | N,N-diethyl-3-isothiocyanatopropan-1-amine | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of 3-(Diethylamino)propyl isothiocyanate typically proceeds through the reaction of the corresponding primary amine, 3-(diethylamino)propylamine, with a thiocarbonylating agent. A common and effective method involves the in-situ formation of a dithiocarbamate salt followed by desulfurization.
Representative Synthesis Protocol
This protocol is a representative example based on established methods for isothiocyanate synthesis from primary amines and carbon disulfide.[1][2][3][4][5]
Materials:
-
3-(Diethylamino)propylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
A desulfurylating agent (e.g., tosyl chloride, di-tert-butyl dicarbonate (Boc₂O))
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
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Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(diethylamino)propylamine in anhydrous DCM.
-
Add one equivalent of triethylamine to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a slight excess (e.g., 1.1 equivalents) of carbon disulfide dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-2 hours to ensure the complete formation of the dithiocarbamate salt intermediate.
-
Cool the reaction mixture again in an ice bath.
-
Add a solution of the desulfurylating agent (e.g., one equivalent of tosyl chloride) in anhydrous DCM dropwise.
-
Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 3-(Diethylamino)propyl isothiocyanate.
Synthesis Workflow for 3-(Diethylamino)propyl isothiocyanate.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and purity assessment of 3-(Diethylamino)propyl isothiocyanate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Representative ¹H and ¹³C NMR Protocol:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).[6]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans will be required compared to the ¹H spectrum. The isothiocyanate carbon signal may be broad.[7]
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic isothiocyanate functional group.
Representative FT-IR Protocol:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
-
Record a background spectrum.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
The characteristic strong and broad absorption band for the isothiocyanate (-N=C=S) group is expected in the region of 2200-2000 cm⁻¹.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the identity and purity of the compound.
Representative GC-MS Protocol:
-
Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.[10]
-
The sample is vaporized and separated on a capillary column (e.g., a DB-5 type column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation.[10]
-
The separated components are then introduced into the mass spectrometer, typically using electron impact (EI) ionization at 70 eV.[10]
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records the abundance of each ion.
-
The resulting mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 3-(Diethylamino)propyl isothiocyanate are limited, the broader class of isothiocyanates is well-known for its effects on cellular signaling pathways, particularly the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.[11][12][13][14][15][16][17]
A study on the structurally similar compound, 3-morpholinopropyl isothiocyanate (3MP-ITC) , has demonstrated potent induction of the Nrf2-mediated antioxidant response.[18][19] This suggests that 3-(Diethylamino)propyl isothiocyanate may exhibit similar activity.
The Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[11][17] Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[12][13][15] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, upregulating the expression of antioxidant and detoxifying enzymes.[17][18]
Proposed activation of the Keap1-Nrf2 pathway by an isothiocyanate.
Safety and Handling
3-(Diethylamino)propyl isothiocyanate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[20] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3-(Diethylamino)propyl isothiocyanate is a versatile chemical with potential applications in organic synthesis and as a modulator of cellular signaling pathways. Its isothiocyanate functionality makes it a target for further investigation, particularly in the context of the Nrf2-mediated antioxidant response, which is a key area of interest in drug development for a variety of diseases characterized by oxidative stress. Researchers should proceed with appropriate safety precautions when handling this compound.
References
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes | CoLab [colab.ws]
- 16. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. [PDF] 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 20. 3-(Diethylamino)propyl isothiocyanate | C8H16N2S | CID 2758240 - PubChem [pubchem.ncbi.nlm.nih.gov]
